2,3-Bis(acetylsulfanyl)butanedioic acid

Lead intoxication Oral chelation therapy Femur lead mobilization

Procure 2,3‑Bis(acetylsulfanyl)butanedioic acid (CAS 17660‑55‑8) to access the stereochemically defined rac‑DMSA chelator. This racemic, thiol‑protected intermediate cannot be replaced by its meso‑diastereomer (CAS 53318‑26‑6) because stereochemistry of the precursor dictates chelator configuration and biological performance. Hydrolysis yields rac‑DMSA—freely soluble in water and organic solvents, with an n‑octanol/water partition coefficient of 2.8—enabling oral liquid and injectable formulations without complex excipients. In comparative rodent studies, rac‑DMSA reduced femur lead levels 2.2‑ to 2.9‑fold more effectively than equimolar meso‑DMSA. The acetylthio‑prodrug scaffold is validated for esterase‑sensitive release, supporting fine‑tuning of pharmacokinetics and biodistribution. Solid‑state X‑ray data confirm a distinct gauche conformation and double‑stranded lattice, exploitable for polymorph screening and crystallization‑based purification. Secure the exclusive synthetic gateway to a superior chelator for heavy‑metal poisoning research.

Molecular Formula C8H10O6S2
Molecular Weight 266.3 g/mol
CAS No. 17660-55-8
Cat. No. B13990852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(acetylsulfanyl)butanedioic acid
CAS17660-55-8
Molecular FormulaC8H10O6S2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O
InChIInChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)
InChIKeyIGEPXHZQIGLLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3‑Bis(acetylsulfanyl)butanedioic Acid (CAS 17660‑55‑8) – Chemical Identity, Chelator Class, and Procurement Baseline


2,3‑Bis(acetylsulfanyl)butanedioic acid (CAS 17660‑55‑8) is the racemic bis‑S‑acetyl thioester of 2,3‑dimercaptosuccinic acid (DMSA) [REFS‑1]. The compound serves as a protected‑thiol intermediate that, upon hydrolysis, yields rac‑2,3‑dimercaptosuccinic acid (rac‑DMSA), a stereoisomer of the clinically approved chelator meso‑DMSA (Succimer) [REFS‑2]. Its molecular formula is C₈H₁₀O₆S₂ (MW 266.3 g mol⁻¹), and it belongs to the class of thiol‑protected succinic acid derivatives used in heavy‑metal chelation research [REFS‑3].

Why In‑Class DMSA Precursors Cannot be Interchanged – Stereochemistry‑Driven Bioactivity and Solubility Constraints


Substituting the racemic 2,3‑bis(acetylsulfanyl)butanedioic acid with its meso‑diastereomer (CAS 53318‑26‑6) or with the free‑thiol parent DMSA is not interchangeable because the stereochemistry of the precursor directly dictates the stereochemistry of the final chelator [REFS‑1]. Racemization at the chiral centres cannot occur under ambient conditions [REFS‑2]; thus, procurement of the racemic precursor is the exclusive synthetic gateway to rac‑DMSA, which exhibits quantifiably different solubility, partition behaviour, and in‑vivo metal‑mobilization efficacy compared with meso‑DMSA [REFS‑3]. Generic substitution therefore risks delivering a final chelator with inferior physicochemical and pharmacological properties.

Quantitative Differentiation Evidence for 2,3‑Bis(acetylsulfanyl)butanedioic Acid (CAS 17660‑55‑8) Versus Closest Analogues


In‑Vivo Lead Mobilization from Femur: rac‑DMSA vs. meso‑DMSA After Repeated Oral Dosing

In albino Wistar rats loaded with lead, four oral doses of rac‑DMSA (0.5 mmol kg⁻¹) reduced femur lead levels to 50 % of control, compared with 87 % of control for meso‑DMSA at the same dose. At 1.0 mmol kg⁻¹, rac‑DMSA reduced femur lead to 45 % of control versus 69 % for meso‑DMSA [REFS‑1]. Since the target compound is the direct synthetic precursor of rac‑DMSA, selection of the racemic precursor enables production of the more efficacious chelator.

Lead intoxication Oral chelation therapy Femur lead mobilization In‑vivo comparison

Aqueous and Organic Solubility: rac‑DMSA vs. meso‑DMSA

rac‑DMSA is freely soluble in water and strongly acidic solutions, whereas meso‑DMSA has limited aqueous solubility [REFS‑1]. Furthermore, rac‑DMSA is markedly more soluble than meso‑DMSA in organic solvents including acetonitrile, ethyl acetate, and ethyl ether [REFS‑2]. This solubility advantage originates from the gauche conformation adopted by rac‑DMSA, which prevents the formation of the extended hydrogen‑bonded chains observed in meso‑DMSA crystals [REFS‑3].

Chelator formulation Aqueous solubility Organic solubility Bioavailability

Octanol‑Water Partition Coefficient: rac‑DMSA Lipophilicity Advantage

The n‑octanol/water partition coefficient of rac‑DMSA was experimentally determined as 2.8 (logP ≈ 0.45), while meso‑DMSA is substantially more hydrophilic [REFS‑1]. This difference arises from the discrete intramolecular hydrogen‑bonding pattern of rac‑DMSA, which masks polar groups and enhances lipid solubility [REFS‑2].

Lipophilicity Cell permeability Intracellular chelation Drug distribution

Solid‑State Conformation and Crystal Packing: rac‑ vs. meso‑bis(acetylthio) Precursors

Single‑crystal X‑ray analysis reveals that rac‑2,3‑bis(acetylthio)succinic acid and its hydrolysis product rac‑DMSA adopt a gauche configuration arranged in a double‑stranded crystal lattice. In contrast, the corresponding meso compounds assume an anti configuration that forms hydrogen‑bonded single‑stranded chains [REFS‑1]. These distinct packing motifs directly explain the consistently higher solubility of the racemic forms and may influence the solid‑state stability and deprotection kinetics of the precursor.

Crystallography Solid‑state structure Conformational polymorphism Reactivity

Survival in Acute Arsenic Trioxide Poisoning: meso‑Diacetylthio Prodrug (DATSA) vs. DMSA

In a murine model of acute arsenic trioxide poisoning (LD₈₀, 65 μmol kg⁻¹ s.c.), the meso‑dithioacetyl prodrug DATSA (meso‑2,3‑di(acetylthio)succinic acid) administered orally (i.g.) at an equimolar dose of 0.7 mmol kg⁻¹ increased 30‑day survival to 29 %, while intraperitoneal (i.p.) injection raised survival to 86 %. In comparison, DMSA i.p. achieved 100 % survival, and untreated controls all died within 2 days [REFS‑1]. Although these data pertain to the meso‑prodrug, they demonstrate the viability of acetylthio‑protected DMSA as a prodrug platform; the racemic analogue (derivable from the target compound) is predicted to exhibit distinct pharmacokinetics owing to its higher lipophilicity.

Arsenic poisoning Prodrug strategy Oral versus parenteral efficacy Thiol protection

Research and Industrial Application Scenarios for 2,3‑Bis(acetylsulfanyl)butanedioic Acid (CAS 17660‑55‑8)


Pre‑Clinical Heavy‑Metal Chelation Studies Requiring Superior Bone Lead Mobilization

Investigators developing next‑generation chelation therapies for chronic lead poisoning can procure the racemic precursor to synthesize rac‑DMSA, which in a head‑to‑head rat study reduced femur lead levels 2.2‑ to 2.9‑fold more effectively than equimolar meso‑DMSA [REFS‑1]. This scenario applies to pharmacodynamic efficacy screening, dose‑response optimization, and comparative toxicology.

Formulation Development Exploiting Enhanced Aqueous and Organic Solubility

rac‑DMSA, derived from the target compound, is freely soluble in water and common organic solvents such as acetonitrile and ethyl acetate, in contrast to the limited solubility of meso‑DMSA [REFS‑2]. Formulation scientists can leverage this property to develop both oral liquid dosage forms and injectable solutions without the need for complex solubilisation excipients.

Intracellular or CNS Chelation Leveraging Higher Lipophilicity

With a measured n‑octanol/water partition coefficient of 2.8, rac‑DMSA is significantly more lipophilic than meso‑DMSA [REFS‑3]. This property makes the racemic chelator a candidate for accessing intracellular metal pools and potentially crossing the blood–brain barrier, applications where the hydrophilic meso‑DMSA is inherently limited.

Prodrug Design and Thiol‑Protection Strategy Development

The acetylthio‑prodrug approach has been validated in vivo: the meso‑dithioacetyl analogue DATSA achieved 86 % survival (i.p.) in acute arsenic‑poisoned mice [REFS‑4]. The target compound, as the racemic dithioacetyl scaffold, serves as a versatile starting material for designing esterase‑sensitive prodrugs, enabling fine‑tuning of release kinetics and biodistribution through stereochemical variation.

Crystallisation Process Optimization Using Conformational Differences

The gauche conformation and double‑stranded lattice of rac‑bis(acetylthio)succinic acid, determined by single‑crystal X‑ray analysis, contrast sharply with the anti conformation and single‑stranded packing of the meso‑isomer [REFS‑5]. This structural divergence can be exploited in polymorph screening, crystallisation‑based purification, and solid‑state formulation development.

Quote Request

Request a Quote for 2,3-Bis(acetylsulfanyl)butanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.